![molecular formula C16H18FNO B1385294 4-fluoro-N-[(2-propoxyphenyl)methyl]aniline CAS No. 1040687-39-5](/img/structure/B1385294.png)
4-fluoro-N-[(2-propoxyphenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-N-(2-propoxyphenyl)methyl aniline, also known as 4-Fluoro-N-Phenylmethyl-2-propoxybenzene, is an aniline derivative with a wide range of uses in chemistry and scientific research. It is a colorless, odorless, and crystalline solid with a molecular weight of 180.21 g/mol and a melting point of 109-111°C. It is used as a precursor for the synthesis of various organic compounds and as a reagent for the synthesis of various drugs, such as antibiotics and antivirals. It is also used as a fluorescent probe in cell biology, due to its ability to absorb ultraviolet light.
Applications De Recherche Scientifique
Chemical Synthesis and Catalysis : A study by Younis et al. (2016) explored the hydroamination of diphenylbutadiyne with N-methyl-anilines, including compounds similar to 4-fluoro-N-[(2-propoxyphenyl)methyl]aniline. The research highlighted the potential of these compounds in chemical synthesis, particularly in producing specific aniline derivatives through regioselective hydroamination (Younis, Krieck, Görls, & Westerhausen, 2016).
Nonlinear Optical Materials : The work of Revathi et al. (2017) included a study on derivatives of aniline, such as 4-fluoroaniline, focusing on their potential as nonlinear optical (NLO) materials. These materials have applications in photonics and optoelectronics (Revathi, Balachandran, Raja, Anitha, & Kavimani, 2017).
Pharmaceutical Research : In a 2011 study, Caballero et al. investigated compounds including 4-fluoroaniline derivatives as c-Met kinase inhibitors, which have implications in cancer treatment and drug discovery (Caballero, Quiliano, Alzate-Morales, Zimic, & Deharo, 2011).
Herbicidal Activity : Wu et al. (2011) synthesized derivatives of 4-fluoroaniline and evaluated their herbicidal activities. These compounds showed potential in agricultural applications, particularly in controlling dicotyledonous weeds (Wu, Sun, Huang, Mo, Wang, Li, Ren, Hu, He, & Yin, 2011).
Electrochemical and Antibacterial Properties : A study by Koske et al. (2018) investigated the electrochemical and antibacterial properties of a complex derived from a similar compound to this compound. This research is relevant in the context of developing new antibacterial agents and understanding their electrochemical behaviors (Koske, Kagwanja, Gichumbi, & Kariuki, 2018).
Environmental Chemistry and Toxicology : Rietjens and Vervoort (1991) explored the metabolism and bioactivation of fluoroanilines, including compounds similar to this compound. Their study has implications in understanding the environmental impact and toxicological profile of these compounds (Rietjens & Vervoort, 1991).
Optical Limiting Applications : George et al. (2021) conducted research on the linear and nonlinear optical properties of fluoroaniline derivatives for potential application in optical limiting devices, which are important in protecting sensitive optical components and human eyesight from intense light sources (George, Sajan, Sankar, & Philip, 2021).
Propriétés
IUPAC Name |
4-fluoro-N-[(2-propoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-2-11-19-16-6-4-3-5-13(16)12-18-15-9-7-14(17)8-10-15/h3-10,18H,2,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZZZJZIZZDDKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1CNC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-Ethyl-3-[(3-hydroxypropyl)amino]propanamide](/img/structure/B1385212.png)
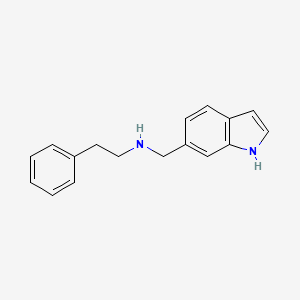

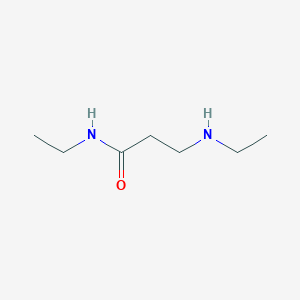
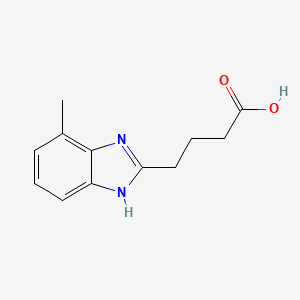
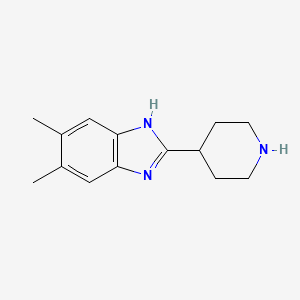
![1-[1-(4-Amino-1,2,5-oxadiazol-3-YL)-1H-1,2,3-triazol-5-YL]ethanone](/img/structure/B1385225.png)
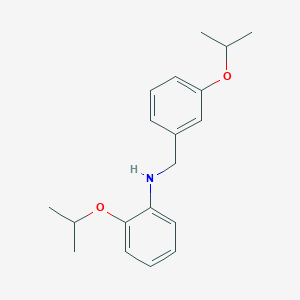
![N-[4-(2,4-Dichlorophenoxy)butyl]-3-(2-methoxyethoxy)aniline](/img/structure/B1385228.png)

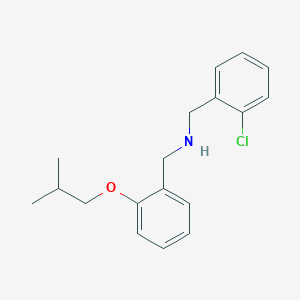

![N-Ethyl-3-[(3-methoxypropyl)amino]propanamide](/img/structure/B1385232.png)
